molecular formula C23H17Cl2N3O2 B3441588 N-benzyl-3-(2,6-dichlorophenyl)-5-methyl-N-2-pyridinyl-4-isoxazolecarboxamide

N-benzyl-3-(2,6-dichlorophenyl)-5-methyl-N-2-pyridinyl-4-isoxazolecarboxamide

Cat. No. B3441588
M. Wt: 438.3 g/mol
InChI Key: CNCNBSWTLVQIIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-3-(2,6-dichlorophenyl)-5-methyl-N-2-pyridinyl-4-isoxazolecarboxamide, also known as GSK-3 inhibitor, is a chemical compound that has been extensively studied for its potential therapeutic applications. It is a potent inhibitor of glycogen synthase kinase-3 (GSK-3), which is a key regulator of various cellular processes, including glycogen metabolism, cell proliferation, differentiation, and apoptosis.

Scientific Research Applications

N-benzyl-3-(2,6-dichlorophenyl)-5-methyl-N-2-pyridinyl-4-isoxazolecarboxamide has been extensively studied for its potential therapeutic applications in various diseases, including Alzheimer's disease, Parkinson's disease, bipolar disorder, and cancer. It has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease and Parkinson's disease. It has also been shown to have antitumor activity in various cancer cell lines.

Mechanism of Action

N-benzyl-3-(2,6-dichlorophenyl)-5-methyl-N-2-pyridinyl-4-isoxazolecarboxamide inhibits N-benzyl-3-(2,6-dichlorophenyl)-5-methyl-N-2-pyridinyl-4-isoxazolecarboxamide, which is a serine/threonine kinase that regulates various cellular processes by phosphorylating its substrates. N-benzyl-3-(2,6-dichlorophenyl)-5-methyl-N-2-pyridinyl-4-isoxazolecarboxamide is involved in the regulation of glycogen metabolism, cell proliferation, differentiation, and apoptosis. Inhibition of N-benzyl-3-(2,6-dichlorophenyl)-5-methyl-N-2-pyridinyl-4-isoxazolecarboxamide by N-benzyl-3-(2,6-dichlorophenyl)-5-methyl-N-2-pyridinyl-4-isoxazolecarboxamide leads to the activation of various downstream signaling pathways, including the Wnt/β-catenin pathway, which plays a critical role in the regulation of cell proliferation and differentiation.
Biochemical and Physiological Effects:
N-benzyl-3-(2,6-dichlorophenyl)-5-methyl-N-2-pyridinyl-4-isoxazolecarboxamide has been shown to have various biochemical and physiological effects, including the inhibition of N-benzyl-3-(2,6-dichlorophenyl)-5-methyl-N-2-pyridinyl-4-isoxazolecarboxamide activity, the activation of the Wnt/β-catenin pathway, the reduction of neuroinflammation, and the induction of apoptosis in cancer cells. It has also been shown to improve cognitive function and reduce neurodegeneration in animal models of Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

N-benzyl-3-(2,6-dichlorophenyl)-5-methyl-N-2-pyridinyl-4-isoxazolecarboxamide is a potent and selective inhibitor of N-benzyl-3-(2,6-dichlorophenyl)-5-methyl-N-2-pyridinyl-4-isoxazolecarboxamide, which makes it a valuable tool for studying the role of N-benzyl-3-(2,6-dichlorophenyl)-5-methyl-N-2-pyridinyl-4-isoxazolecarboxamide in various cellular processes. However, it has some limitations, including its poor solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the research on N-benzyl-3-(2,6-dichlorophenyl)-5-methyl-N-2-pyridinyl-4-isoxazolecarboxamide. One direction is to develop more potent and selective N-benzyl-3-(2,6-dichlorophenyl)-5-methyl-N-2-pyridinyl-4-isoxazolecarboxamide inhibitors that can overcome the limitations of N-benzyl-3-(2,6-dichlorophenyl)-5-methyl-N-2-pyridinyl-4-isoxazolecarboxamide. Another direction is to study the potential therapeutic applications of N-benzyl-3-(2,6-dichlorophenyl)-5-methyl-N-2-pyridinyl-4-isoxazolecarboxamide in other diseases, such as diabetes, obesity, and cardiovascular diseases. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the biochemical and physiological effects of N-benzyl-3-(2,6-dichlorophenyl)-5-methyl-N-2-pyridinyl-4-isoxazolecarboxamide.

properties

IUPAC Name

N-benzyl-3-(2,6-dichlorophenyl)-5-methyl-N-pyridin-2-yl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17Cl2N3O2/c1-15-20(22(27-30-15)21-17(24)10-7-11-18(21)25)23(29)28(19-12-5-6-13-26-19)14-16-8-3-2-4-9-16/h2-13H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNCNBSWTLVQIIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)N(CC3=CC=CC=C3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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